8-Bromo-7-fluoroquinolin-3-amine
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Overview
Description
8-Bromo-7-fluoroquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline familyThe quinoline ring system is known for its wide range of biological activities and has been extensively studied for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoroquinolin-3-amine typically involves the halogenation of quinoline derivatives. One common method includes the bromination and fluorination of quinoline precursors under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts to achieve selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .
Scientific Research Applications
8-Bromo-7-fluoroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
- 7-Bromo-8-fluoroquinolin-3-amine
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
Comparison: 8-Bromo-7-fluoroquinolin-3-amine is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, this compound exhibits enhanced biological activity and selectivity, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C9H6BrFN2 |
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Molecular Weight |
241.06 g/mol |
IUPAC Name |
8-bromo-7-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-8-7(11)2-1-5-3-6(12)4-13-9(5)8/h1-4H,12H2 |
InChI Key |
BFSUXQVFWPTGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)Br)F |
Origin of Product |
United States |
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